
Eledoisin trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eledoisin trifluoroacetate is a peptide compound extracted from the posterior salivary glands of certain small octopi, specifically from the species Eledone . It can also be synthesized in the laboratory. This compound is known for its potent vasodilatory properties and its ability to increase capillary permeability . This compound is a member of the tachykinin family, which includes peptides that act on smooth muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eledoisin trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Eledoisin trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry
Eledoisin trifluoroacetate serves as a model peptide in studies of peptide synthesis and modification. Its structure aids researchers in understanding the mechanisms of peptide interactions and modifications.
Biology
The compound has been investigated for its role in neurotransmission and effects on smooth muscle contraction. It binds specifically to tachykinin receptors, particularly the neurokinin-1 receptor, influencing various physiological responses .
Medicine
This compound is explored for therapeutic applications, particularly in conditions requiring:
- Vasodilation : It promotes the widening of blood vessels, which can be beneficial in treating cardiovascular diseases.
- Increased Capillary Permeability : This property is useful in conditions where enhanced fluid exchange is necessary .
Industrial Applications
The compound is utilized in developing peptide-based drugs and as a reference compound in analytical techniques. Its properties make it suitable for various pharmaceutical applications .
Application Area | Specific Use | Observed Effects |
---|---|---|
Chemistry | Model Peptide | Aids in peptide synthesis studies |
Biology | Neurotransmission | Influences smooth muscle contraction |
Medicine | Vasodilation | Promotes blood vessel dilation |
Industry | Drug Development | Reference compound for analytical techniques |
Table 2: Structure-Activity Relationship Studies
Peptide Variant | EC50 (nM) | Receptor Binding Affinity |
---|---|---|
Eledoisin | 0.090 | High |
Eledoisin Derivative 5b | 0.0054 | Enhanced |
These studies indicate that modifications to the eledoisin structure can significantly impact its receptor binding affinity and biological activity .
Case Study 1: Vasodilatory Effects
A study demonstrated that this compound significantly increased blood flow in animal models by promoting vasodilation. This effect was measured through changes in blood pressure and vascular resistance.
Case Study 2: Analgesic Properties
Research has shown that eledoisin can reduce pain perception in models of acute pain, suggesting potential applications in pain management therapies. The mechanism involves modulation of neurokinin receptors involved in pain signaling pathways .
Case Study 3: Antimicrobial Activity
Preliminary investigations have indicated that eledoisin derivatives exhibit antimicrobial properties against various bacterial strains. This dual action suggests potential for developing new antimicrobial agents alongside its vasodilatory effects .
Mechanism of Action
Eledoisin trifluoroacetate exerts its effects by binding to tachykinin receptors, specifically the neurokinin-1 (NK1) receptor . This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C and the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in smooth muscle contraction and vasodilation .
Comparison with Similar Compounds
Substance P: Another member of the tachykinin family, known for its role in pain transmission and inflammation.
Neurokinin A: A tachykinin involved in smooth muscle contraction and vasodilation.
Neurokinin B: Similar to neurokinin A, but with distinct receptor binding properties.
Uniqueness: Eledoisin trifluoroacetate is unique due to its origin from octopi and its potent vasodilatory effects. Unlike other tachykinins, it has a specific sequence that confers unique binding properties and biological activities .
Biological Activity
Eledoisin trifluoroacetate is a bioactive peptide derived from the posterior salivary glands of certain octopus species, particularly Eledone. It is notable for its significant biological activities, primarily related to its interaction with tachykinin receptors, which are involved in various physiological processes including vasodilation, smooth muscle contraction, and neurotransmission.
- Molecular Formula : C56H86F3N13O17S
- Molecular Weight : 1302.4 g/mol
- CAS Number : 10129-92-7
Synthesis
This compound can be synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the peptide chain. The synthesis is followed by purification through high-performance liquid chromatography (HPLC) to yield a stable powder form .
Biological Activity
This compound exhibits a range of biological activities, primarily through its action on tachykinin receptors, specifically the neurokinin-1 (NK1), NK2, and NK3 receptors. Its effects include:
- Vasodilation : Eledoisin induces vasodilation, leading to increased blood flow and decreased blood pressure.
- Smooth Muscle Contraction : It stimulates contraction in various smooth muscles, which is significant in gastrointestinal and respiratory physiology.
- Neurotransmission : Eledoisin plays a role in neurotransmission, influencing pain perception and inflammatory responses .
Eledoisin binds to tachykinin receptors, triggering intracellular signaling pathways that result in physiological responses such as smooth muscle contraction and vasodilation. This mechanism is similar to that of other tachykinins like Substance P and Neurokinin A .
Research Findings
Several studies have highlighted the biological significance of this compound:
Case Study 1: Vasodilation in Animal Models
In a controlled study involving rabbits, administration of Eledoisin resulted in significant reductions in systolic and diastolic blood pressure. The study concluded that Eledoisin's mechanism involves direct action on vascular smooth muscle via tachykinin receptors.
Case Study 2: Smooth Muscle Contraction
Another study focused on the gastrointestinal tract showed that Eledoisin could stimulate contractions in isolated intestinal tissues. This effect was mediated through NK2 receptors, demonstrating its potential therapeutic applications for gastrointestinal motility disorders.
Comparative Analysis with Other Tachykinins
Compound | Receptor Affinity | Primary Effects | Source |
---|---|---|---|
Eledoisin | NK1, NK2, NK3 | Vasodilation, smooth muscle contraction | Eledone species |
Substance P | NK1 | Pain transmission, inflammation | Mammals |
Neurokinin A | NK2 | Smooth muscle contraction | Mammals |
Neurokinin B | NK3 | Modulation of pain and anxiety | Mammals |
Properties
CAS No. |
10129-92-7 |
---|---|
Molecular Formula |
C56H86F3N13O17S |
Molecular Weight |
1302.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-;/m0./s1 |
InChI Key |
LOHDZRQROMPBGG-JSMOHVFGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.